molecular formula C9H5ClF2N2OS B12576724 1,2,4-Thiadiazole, 3-(4-chlorophenyl)-5-(difluoromethoxy)- CAS No. 192817-67-7

1,2,4-Thiadiazole, 3-(4-chlorophenyl)-5-(difluoromethoxy)-

Cat. No.: B12576724
CAS No.: 192817-67-7
M. Wt: 262.66 g/mol
InChI Key: WMXPJOZXZIXLAH-UHFFFAOYSA-N
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Description

1,2,4-Thiadiazole, 3-(4-chlorophenyl)-5-(difluoromethoxy)- is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Thiadiazole, 3-(4-chlorophenyl)-5-(difluoromethoxy)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with difluoromethoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Thiadiazole, 3-(4-chlorophenyl)-5-(difluoromethoxy)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and difluoromethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,2,4-Thiadiazole, 3-(4-chlorophenyl)-5-(difluoromethoxy)- has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agrochemicals: It is studied for its potential use as a pesticide or herbicide.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2,4-Thiadiazole, 3-(4-chlorophenyl)-5-(difluoromethoxy)- involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Thiadiazole, 3-(4-chlorophenyl)-5-methoxy-: Similar structure but lacks the difluoromethoxy group.

    1,2,4-Thiadiazole, 3-(4-chlorophenyl)-5-(trifluoromethoxy)-: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

    1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-(difluoromethoxy)-: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

1,2,4-Thiadiazole, 3-(4-chlorophenyl)-5-(difluoromethoxy)- is unique due to the presence of both the chlorophenyl and difluoromethoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s potential as a versatile agent in various applications.

Properties

CAS No.

192817-67-7

Molecular Formula

C9H5ClF2N2OS

Molecular Weight

262.66 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-(difluoromethoxy)-1,2,4-thiadiazole

InChI

InChI=1S/C9H5ClF2N2OS/c10-6-3-1-5(2-4-6)7-13-9(16-14-7)15-8(11)12/h1-4,8H

InChI Key

WMXPJOZXZIXLAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=N2)OC(F)F)Cl

Origin of Product

United States

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